6-epi-Castanospermine

描述

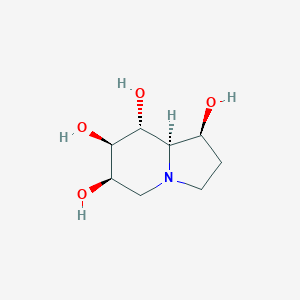

6-Epicastanospermine is a novel indolizidine alkaloid that has garnered significant interest in the scientific community due to its unique chemical structure and biological activities. It is structurally related to castanospermine, a well-known glycosidase inhibitor, and is characterized by its molecular formula C8H15NO4 .

准备方法

The synthesis of 6-Epicastanospermine involves several steps, including the stereoselective formation of key intermediates. One notable synthetic route includes the phenylselenoamidation of trichloroacetimidate derived from allylic alcohol, followed by dihydroxylation of olefins to establish the three contiguous asymmetric centers . Another method involves the Sharpless asymmetric aminohydroxylation of furyl acrylate and subsequent oxidation of alpha-furfurylamine derivatives

化学反应分析

6-Epicastanospermine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trihaloethenes and phenylselenoamidation agents . The major products formed from these reactions are typically derivatives of the original compound, which retain the core indolizidine structure while introducing new functional groups .

科学研究应用

Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.

Industry: While industrial applications are limited, its role in research and development is significant.

作用机制

6-Epicastanospermine exerts its effects primarily by inhibiting glycosidases, enzymes that break down carbohydrates. It is particularly effective against cytosolic or neutral alpha-mannosidase, while it does not inhibit lysosomal (acidic) alpha-mannosidase . This selective inhibition is due to the compound’s structural similarity to D-pyranomannose, allowing it to bind effectively to the enzyme’s active site .

相似化合物的比较

6-Epicastanospermine is often compared to other indolizidine alkaloids such as castanospermine and deoxynojirimycin. While all these compounds inhibit glycosidases, 6-Epicastanospermine is unique in its selective inhibition of neutral alpha-mannosidase . This specificity makes it a valuable tool in biochemical research. Other similar compounds include:

Castanospermine: Inhibits all forms of alpha- and beta-D-glucosidases.

Deoxynojirimycin: Another glycosidase inhibitor with a slightly different inhibition profile.

生物活性

6-epi-Castanospermine is an indolizidine alkaloid derived from the seeds of Castanospermum australe. This compound has garnered attention due to its diverse biological activities, particularly as a glycosidase inhibitor. The following sections will detail its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its bicyclic structure, which contributes to its biological activity. The synthesis of this compound has been achieved through various methods, including stereoselective approaches from chiral precursors like R-Glycidol and derivatives of β-D-fructopyranoside . The complexity of its synthesis is attributed to the arrangement of multiple stereocenters.

Biological Activities

1. Glycosidase Inhibition

this compound is primarily recognized for its ability to inhibit glycosidases, enzymes that play crucial roles in carbohydrate metabolism. It has shown potent inhibitory effects on:

- Amyloglucosidase : A critical enzyme in starch digestion, where this compound acts as a competitive inhibitor .

- Alpha-glucosidase : This enzyme is involved in the breakdown of carbohydrates into glucose; this compound exhibits significant inhibitory activity, although less potent than its isomer, swainsonine .

2. Antiviral and Anticancer Properties

Research indicates that this compound possesses antiviral properties, particularly against viruses that utilize glycoproteins for cell entry. Its mechanism involves disrupting glycoprotein processing in infected cells, thereby inhibiting viral replication . Additionally, studies have suggested potential anticancer activity due to its ability to modulate glycosylation processes critical for tumor progression.

3. Antidiabetic Effects

The compound has also been studied for its antidiabetic properties, particularly in relation to its impact on glucose metabolism and insulin sensitivity. By inhibiting alpha-glucosidases, this compound may help regulate blood sugar levels postprandially .

Table 1: Summary of Biological Activities

Notable Research Findings

- A study highlighted the synthesis and biological evaluation of various indolizidine alkaloids, including this compound, demonstrating their effectiveness as glycosidase inhibitors with potential therapeutic applications in metabolic disorders .

- Another investigation focused on the structure-activity relationship (SAR) of related compounds, revealing that modifications to the bicyclic structure can enhance or diminish biological activity .

属性

IUPAC Name |

(1S,6R,7R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2/t4-,5+,6+,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVVGAQPNNXQDW-SLBCVNJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC(C(C(C2C1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C[C@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147977 | |

| Record name | 6-Epicastanospermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107244-34-8 | |

| Record name | 6-Epicastanospermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107244348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Epicastanospermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。